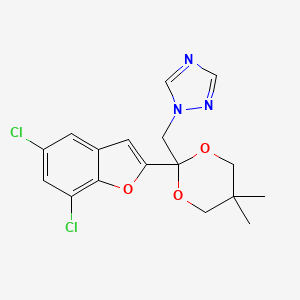
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)- involves multiple steps, typically starting with the preparation of the benzofuran derivative. The synthetic route often includes:
Formation of the Benzofuran Moiety: This step involves the reaction of appropriate starting materials under specific conditions to form the benzofuran ring.
Introduction of the Dichloro Groups: Chlorination reactions are employed to introduce the dichloro substituents at the desired positions on the benzofuran ring.
Formation of the Dioxane Ring: The dioxane ring is synthesized through a series of reactions involving the appropriate alcohols and aldehydes.
Coupling with the Triazole Ring: The final step involves coupling the benzofuran-dioxane intermediate with the triazole ring under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or triazole rings are replaced by other groups. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran and dioxane moieties may enhance the compound’s binding affinity and specificity, leading to more effective inhibition of target molecules. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-5,5-dimethyl-1,3-dioxan-2-yl)methyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole derivatives: These compounds share the triazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Benzofuran derivatives: Compounds with the benzofuran moiety but different functional groups can exhibit different reactivity and applications.
Dioxane derivatives:
Propriétés
Numéro CAS |
98532-77-5 |
|---|---|
Formule moléculaire |
C17H17Cl2N3O3 |
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-5,5-dimethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H17Cl2N3O3/c1-16(2)7-23-17(24-8-16,6-22-10-20-9-21-22)14-4-11-3-12(18)5-13(19)15(11)25-14/h3-5,9-10H,6-8H2,1-2H3 |
Clé InChI |
FPURNXYCHFHEAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


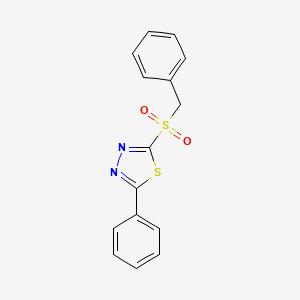

![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)


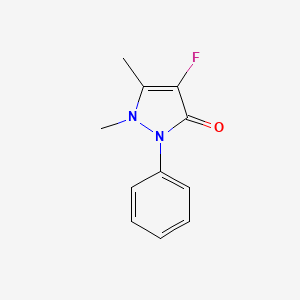
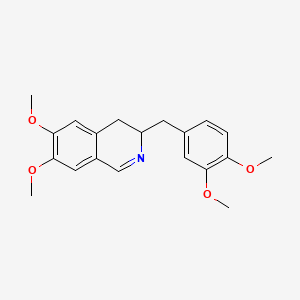
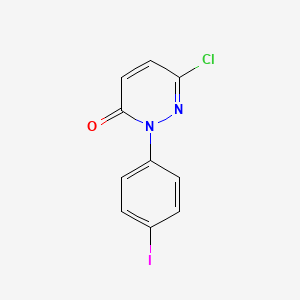

![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)

![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
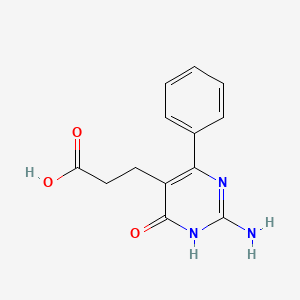
![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
